

# Spectroscopic and Synthetic Profile of 2-Chloropyrimidine-4-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: **2-Chloropyrimidine-4-carboxamide**

Cat. No.: **B1347304**

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This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for **2-Chloropyrimidine-4-carboxamide**, a key intermediate in pharmaceutical and agrochemical research. The information is structured to be a practical resource for laboratory work and further investigation into the applications of this compound.

## Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for **2-Chloropyrimidine-4-carboxamide**. Due to the limited publicly available experimental data, some values are predicted based on the analysis of similar pyrimidine derivatives.

## Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR	(Predicted)	<sup>13</sup> C NMR	(Predicted)
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Chemical Shift ( $\delta$ , ppm)
~8.90	d, $J \approx 5.0$ Hz	H-6	~170.0
~7.80	d, $J \approx 5.0$ Hz	H-5	~162.0
~7.60 (broad s, 1H), ~7.40 (broad s, 1H)	Amide Protons (-CONH <sub>2</sub> )		~160.0
~120.0			
~158.0			

Predictions are based on typical chemical shifts for substituted pyrimidines. The amide protons may appear as two distinct broad singlets or a single broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

**Table 2: Infrared (IR) Spectroscopy Data**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3100	Medium-Strong, Broad	N-H stretch (amide)
~3050	Medium	C-H stretch (aromatic)
~1680	Strong	C=O stretch (amide I)
~1600	Medium	N-H bend (amide II)
1570 - 1400	Medium-Strong	C=C and C=N stretching (pyrimidine ring)
~850	Strong	C-Cl stretch

**Table 3: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
158	[M+H] <sup>+</sup>	Molecular ion peak (protonated)
157/159	-	Molecular ion (M <sup>+</sup> , M+2 due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
141/143	-	[M-NH <sub>2</sub> ] <sup>+</sup>
113/115	-	[M-CONH <sub>2</sub> ] <sup>+</sup>
78	-	[C <sub>4</sub> H <sub>2</sub> N <sub>2</sub> ] <sup>+</sup> (pyrimidine ring fragment)

The LC-MS analysis has confirmed the protonated molecular ion at m/z 158[1]. The fragmentation pattern is predicted based on common fragmentation pathways for amides and chlorinated heterocyclic compounds.

## Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **2-Chloropyrimidine-4-carboxamide**.

### Synthesis of 2-Chloropyrimidine-4-carboxamide

A general and efficient method for the synthesis of **2-Chloropyrimidine-4-carboxamide** involves the conversion of the corresponding carboxylic acid to the amide.[1]

- Acid Chloride Formation: 2-Chloropyrimidine-4-carboxylic acid (1.0 eq.) is dissolved in thionyl chloride (SOCl<sub>2</sub>).
- The reaction mixture is heated to reflux (approximately 90°C) for 30 minutes to form the acyl chloride intermediate.
- Amidation: After cooling, the excess thionyl chloride is removed under reduced pressure.
- The residue is cooled to 0°C, and an ammonium hydroxide solution is slowly added to the reaction mixture.

- **Work-up and Purification:** The product is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **2-Chloropyrimidine-4-carboxamide** as a solid.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **2-Chloropyrimidine-4-carboxamide** is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled <sup>13</sup>C experiment is carried out.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** As the compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>. A background spectrum is recorded and automatically subtracted from the sample spectrum.

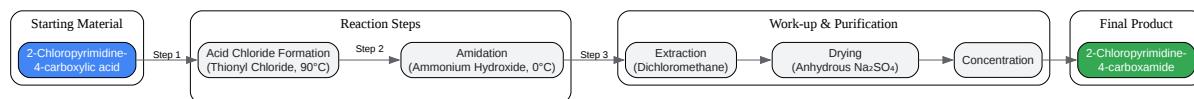
### Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via a direct insertion probe or through a liquid chromatography (LC) system.

- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is likely to show the protonated molecular ion  $[M+H]^+$ , as has been reported[1].
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

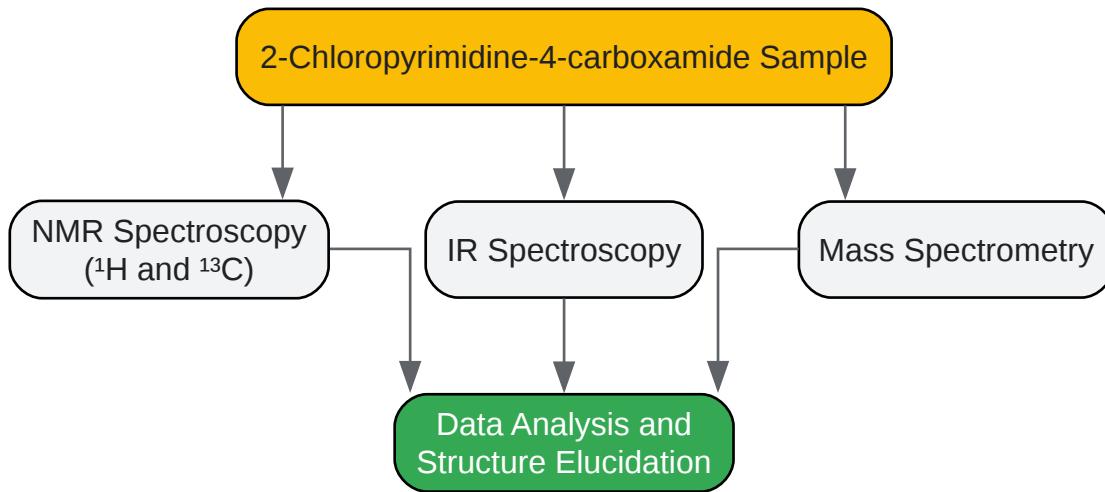
## Visualizations

The following diagrams illustrate the synthesis workflow and the general process for spectroscopic characterization.



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Caption: Synthetic workflow for **2-Chloropyrimidine-4-carboxamide**.



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Caption: General workflow for spectroscopic analysis.

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## References

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